Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and an imidazolidinone ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps. One common method includes the following steps:
Formation of the imidazolidinone ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the benzyl group: This step typically involves a Friedel-Crafts acylation reaction, where benzyl chloride reacts with the imidazolidinone intermediate in the presence of a Lewis acid catalyst.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the intermediate compound.
Final esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: This compound is structurally similar but lacks the complex imidazolidinone ring and benzyl group, resulting in different chemical and biological properties.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound shares the benzyl group but has a different core structure, leading to distinct pharmacological activities.
Triazole-pyrimidine hybrids: These compounds have similar biological activities but differ in their core structures and specific substituents.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C30H31N3O5S |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H31N3O5S/c1-3-38-29(36)23-11-13-24(14-12-23)31-27(34)19-26-28(35)33(20-22-7-5-4-6-8-22)30(39)32(26)18-17-21-9-15-25(37-2)16-10-21/h4-16,26H,3,17-20H2,1-2H3,(H,31,34) |
InChI Key |
CEDNOQXBFSNOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.